molecular formula C7H6F2O B1297547 3,4-Difluorobenzyl alcohol CAS No. 85118-05-4

3,4-Difluorobenzyl alcohol

Cat. No.: B1297547
CAS No.: 85118-05-4
M. Wt: 144.12 g/mol
InChI Key: GNQLTCVBSGVGHC-UHFFFAOYSA-N
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Description

3,4-Difluorobenzyl alcohol is an organic compound with the molecular formula C7H6F2O. It is a derivative of benzyl alcohol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is a clear, colorless to pale yellow liquid with a molecular weight of 144.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3,4-difluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-difluorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluorobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to active pharmaceutical ingredients that modulate various biochemical pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzyl alcohol
  • 2,5-Difluorobenzyl alcohol
  • 3,5-Difluorobenzyl alcohol

Comparison

Compared to its analogs, 3,4-Difluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The 3,4-difluoro substitution pattern can lead to different electronic and steric effects compared to other difluorobenzyl alcohols, making it a distinct compound in various applications .

Properties

IUPAC Name

(3,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQLTCVBSGVGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234243
Record name 3,4-Difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-05-4
Record name 3,4-Difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a solution of 3,4-difluorobenzaldehyde (200 mg, 1.41 mmol) in methanol (4 mL) was added NaBH4 (80 mg, 2.1 mmol). The reaction mixture was stirred at rt for 10 min., then diluted with water and extracted with ethyl acetate. The organic part was separated, washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude was used into next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most stable conformation of 3,4-difluorobenzyl alcohol in the gas phase, as revealed by its rotational spectrum?

A1: The rotational spectrum analysis of this compound indicates that the most stable conformation in the gas phase is characterized by a specific orientation of the hydroxyl group relative to the aromatic ring. The hydroxyl group (OH) adopts a zusammen conformation with respect to the meta-fluorine atom on the benzene ring, and the dihedral angle (OCα-C1C2) is approximately 50°. [] This conformation suggests an intramolecular interaction, potentially a weak hydrogen bond, between the hydroxyl hydrogen and the fluorine atom.

Q2: What evidence suggests that the CH2OH group in this compound undergoes a tunneling motion?

A2: The rotational spectrum of the —OH isotopologue of this compound reveals a splitting of the μ c-type transitions into two evenly spaced component lines by 0.132(2) MHz. [] This splitting is a hallmark of tunneling motion, where the CH2OH group tunnels between two equivalent minima, one above and one below the plane of the aromatic ring. The calculated energy barrier for this interconversion is 155 cm−1.

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